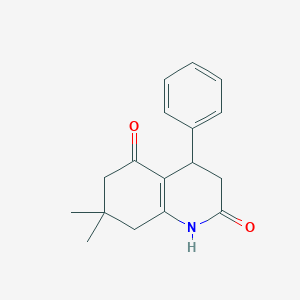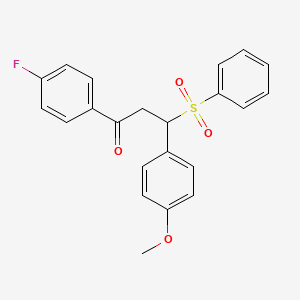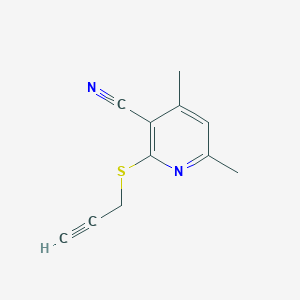
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as BPPO, is a chemical compound that has been studied extensively in the field of medicinal chemistry. BPPO is a derivative of propanol, which is used in the synthesis of many pharmaceuticals and other organic compounds. The compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In Alzheimer's disease, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce the levels of beta-amyloid and tau proteins, which are involved in the formation of neurofibrillary tangles. In Parkinson's disease, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress and reduce the levels of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is a highly selective compound that targets specific signaling pathways in cells. It is also relatively easy to synthesize and can be obtained in high purity. However, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent and selective derivatives of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride that can be used in the treatment of diseases. Another area of interest is the investigation of the mechanism of action of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride and its effects on various signaling pathways in cells. Additionally, more research is needed to determine the safety and efficacy of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in human clinical trials.
Méthodes De Synthèse
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of benzyl chloride with pyrrolidine to form N-benzylpyrrolidine. The second step involves the reaction of N-benzylpyrrolidine with 1-chloro-3-propanol to form 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. The final step involves the hydrochloric acid-catalyzed formation of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride hydrochloride.
Applications De Recherche Scientifique
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential use in the treatment of various diseases. In cancer research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
1-phenylmethoxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMAAKZSWMTFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-3-pyrrolidin-1-yl-propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)


![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)


![N-(3-methoxyphenyl)-3-{1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5204961.png)

![N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5204991.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B5204996.png)
![1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5205010.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)